3-氟吡啶 1-氧化物

描述

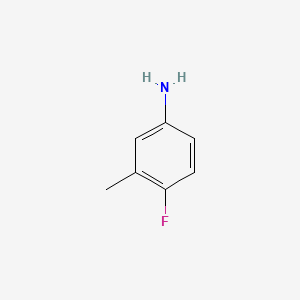

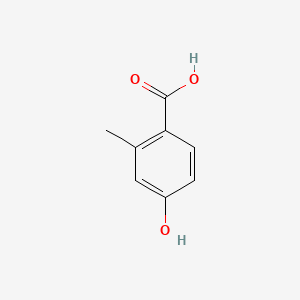

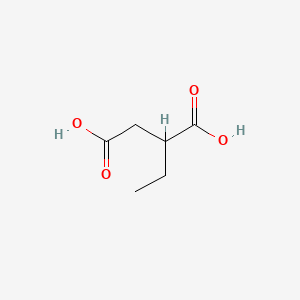

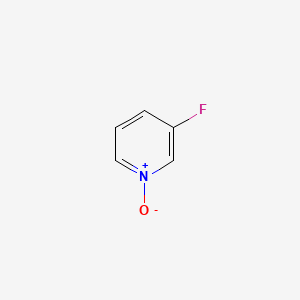

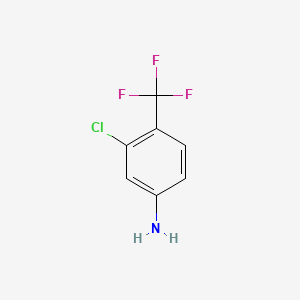

3-Fluoropyridine 1-oxide is a chemical compound that is part of the fluoropyridines family, which are of significant interest due to their applications in pharmaceuticals and radiopharmaceuticals. The presence of the fluorine atom and the N-oxide group in the pyridine ring influences the electronic properties and reactivity of the molecule, making it a valuable intermediate in organic synthesis and a potential candidate for the development of imaging agents in positron emission tomography (PET) .

Synthesis Analysis

The synthesis of meta-substituted fluoropyridines, such as 3-fluoropyridine 1-oxide, can be challenging due to the electron-rich nature of the pyridine ring. However, recent studies have demonstrated successful synthetic approaches. One method involves the direct fluorination of 3-bromo-4-nitropyridine N-oxide to produce 3-fluoro-4-nitropyridine N-oxide, which can then be converted to 3-fluoro-4-aminopyridine through catalytic hydrogenation . Another approach for synthesizing 2-fluoropyridines, which could be adapted for 3-fluoropyridine synthesis, uses pyridyltrialkylammonium salts derived from pyridine N-oxides . Additionally, photoredox-mediated coupling of α,α-difluoro-β-iodoketones with silyl enol ethers has been employed to create diversely substituted 3-fluoropyridines .

Molecular Structure Analysis

The molecular structure of 3-fluoropyridine and its derivatives has been extensively studied. For instance, the electronically excited state and ionic structure of 3-fluoropyridine have been investigated using spectroscopic techniques such as REMPI and MATI. These studies have revealed the influence of the meta-fluorine substitution on the vibronic structure of the molecule, indicating a warped S1 minimum structure with C1 symmetry and a twisted ionic ground state geometry, also with C1 symmetry .

Chemical Reactions Analysis

3-Fluoropyridine 1-oxide and its derivatives participate in various chemical reactions. For example, 3-fluoroquinoline 1-oxide can be nitrated to produce 3-fluoro-4-nitroquinoline 1-oxide, which can further react with nucleophiles to afford substituted derivatives. These reactions can occur in neutral or alkaline media and can lead to the replacement of the fluorine atom with other functional groups . The reactivity of 3-fluoropyridine derivatives can be further manipulated through the use of N-fluoropyridinium salts, which have been synthesized and investigated for their properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-fluoropyridine 1-oxide are influenced by the presence of the fluorine atom and the N-oxide group. The fluorine atom is highly electronegative, which can affect the acidity of the hydrogen atoms on the pyridine ring and the overall electron distribution. The N-oxide group can enhance the molecule's reactivity and stability, making it a versatile intermediate in organic synthesis. The stability and reactivity of N-fluoropyridinium salts, for example, depend on the counter anions and the electronic nature of the substituents on the pyridine ring .

科学研究应用

放射性药物合成

3-氟吡啶衍生物(包括 3-氟吡啶 1-氧化物)因其在放射性药物合成中的应用而得到广泛研究。一项引人注目的研究描述了通过吡啶 N-氧化物的直接氟化合成间位取代的 3-氟吡啶,展示了在药物和放射性药物应用中的潜力 (Brugarolas 等人,2016 年)。另一项研究强调了 3-氟吡啶衍生物在 [18F]3F4AP(一种脱髓鞘疾病的示踪剂)的自动化放射化学合成中的应用 (Brugarolas 等人,2017 年)。

催化

研究还探索了 3-氟吡啶 1-氧化物在催化过程中的应用。一项研究发现,2-氯吡啶在金属氧化物催化剂上氟化选择性地产生 2-氟吡啶,表明这些化合物在催化系统中的潜力 (Cochon 等人,2010 年)。

超分子结构

已研究了氟等取代基对吡啶 N-氧化物晶体(包括 3-氟吡啶 N-氧化物)的超分子结构的影响。这项研究提供了这些化合物如何影响晶体组织的见解,这对于设计新材料至关重要 (Shishkin 等人,2013 年)。

抗癌活性

已研究 3-氟吡啶衍生物的抗癌潜力,研究表明某些化合物对人结直肠癌细胞表现出活性。这表明这些化合物在开发新的抗癌药物中的作用 (Thongaram 等人,2020 年)。

光物理研究

对 3-氟吡啶及其衍生物的研究还包括光物理研究,这对于了解它们的电子和光学性质至关重要。这些研究为它们在包括材料科学和光子技术在内的各个领域的应用提供了宝贵的见解 (Helle 等人,2022 年)。

安全和危害

作用机制

Target of Action

Fluoropyridines, in general, are known for their interesting and unusual physical, chemical, and biological properties . They are often used in the synthesis of biologically active compounds .

Mode of Action

It’s known that fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .

Biochemical Pathways

Fluoropyridines are known to be involved in various biological applications .

Pharmacokinetics

The metabolic stability of fluoropyridines has been studied .

Result of Action

Fluoropyridines are known to have interesting and unusual physical, chemical, and biological properties .

Action Environment

It’s known that the introduction of fluorine atoms into lead structures is a common chemical modification in the search for new agricultural products having improved physical, biological, and environmental properties .

属性

IUPAC Name |

3-fluoro-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4FNO/c6-5-2-1-3-7(8)4-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVGBDRDOWKIYHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C[N+](=C1)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40219730 | |

| Record name | Pyridine, 3-fluoro-, 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40219730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoropyridine 1-oxide | |

CAS RN |

695-37-4 | |

| Record name | Pyridine, 3-fluoro-, 1-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000695374 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, 3-fluoro-, 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40219730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of identifying 4-amino-3-fluoropyridine 1-oxide as a metabolite of [18F]3F4AP?

A1: Identifying 4-amino-3-fluoropyridine 1-oxide as a metabolite helps explain the reduced in vivo stability of [18F]3F4AP in humans compared to its parent drug, 4-aminopyridine [, ]. This metabolic pathway, likely mediated by the CYP2E1 enzyme, contributes to the rapid clearance of the tracer, potentially impacting its effectiveness for imaging demyelination. Understanding the metabolic fate of [18F]3F4AP is crucial for optimizing its use as a PET tracer and for developing strategies to potentially mitigate its rapid metabolism.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6,11-Dihydro-5H-dibenzo[b,E]azepine](/img/structure/B1294957.png)